

An In-depth Technical Guide to Affinine: Properties, Bioactivity, and Signaling Pathways

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Compound of Interest

Compound Name: **Affinine**

Cat. No.: **B1238560**

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Abstract

Affinine, a monoterpenoid indole alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of **Affinine**, its known bioactivities with a focus on its anticholinesterase and antioxidant effects, and the associated signaling pathways. Detailed experimental protocols for the evaluation of these activities are also presented to facilitate further research and development.

Chemical and Physical Properties

Affinine, with the CAS number 2134-82-9, is a naturally occurring alkaloid isolated from plants of the *Tabernaemontana* genus.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	2134-82-9	[1]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₂	[1]
Molar Mass	324.424 g·mol ⁻¹	[1]
Melting Point	265°C (decomposes)	[1]
IUPAC Name	(2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one	[1]

Pharmacological Properties and Bioactivity

Limited pharmacological testing has indicated that **Affinine** may be an effective inhibitor of both acetylcholinesterase and butyrylcholinesterase.[\[1\]](#) The primary mechanism of action investigated is its ability to inhibit these enzymes, which are critical for the breakdown of the neurotransmitter acetylcholine.

Anticholinesterase Activity

Studies on fractions of *Tabernaemontana catharinensis* extracts containing the closely related compound 16-*epi*-**affinine** have demonstrated significant inhibitory activity against acetylcholinesterase. The IC₅₀ values for these fractions were found to be in the range of 7.7 to 8.3 µg/mL.

Antioxidant Activity

The same fractions containing 16-*epi*-**affinine** also exhibited antioxidant properties, with IC₅₀ values ranging from 65.59 to 74.69 µg/mL as determined by the DPPH radical scavenging assay.

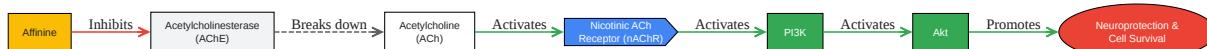
Bioactivity	IC ₅₀ Value (for fractions containing 16-epi-affinine)
Acetylcholinesterase Inhibition	7.7 - 8.3 µg/mL
Antioxidant Activity (DPPH)	65.59 - 74.69 µg/mL

Mechanism of Action and Signaling Pathways

The inhibition of acetylcholinesterase by **Affinine** leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine subsequently enhances the activation of its receptors, primarily nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs, which are ligand-gated ion channels, can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[1][2] This pathway is known to play a crucial role in cell survival and neuroprotection.



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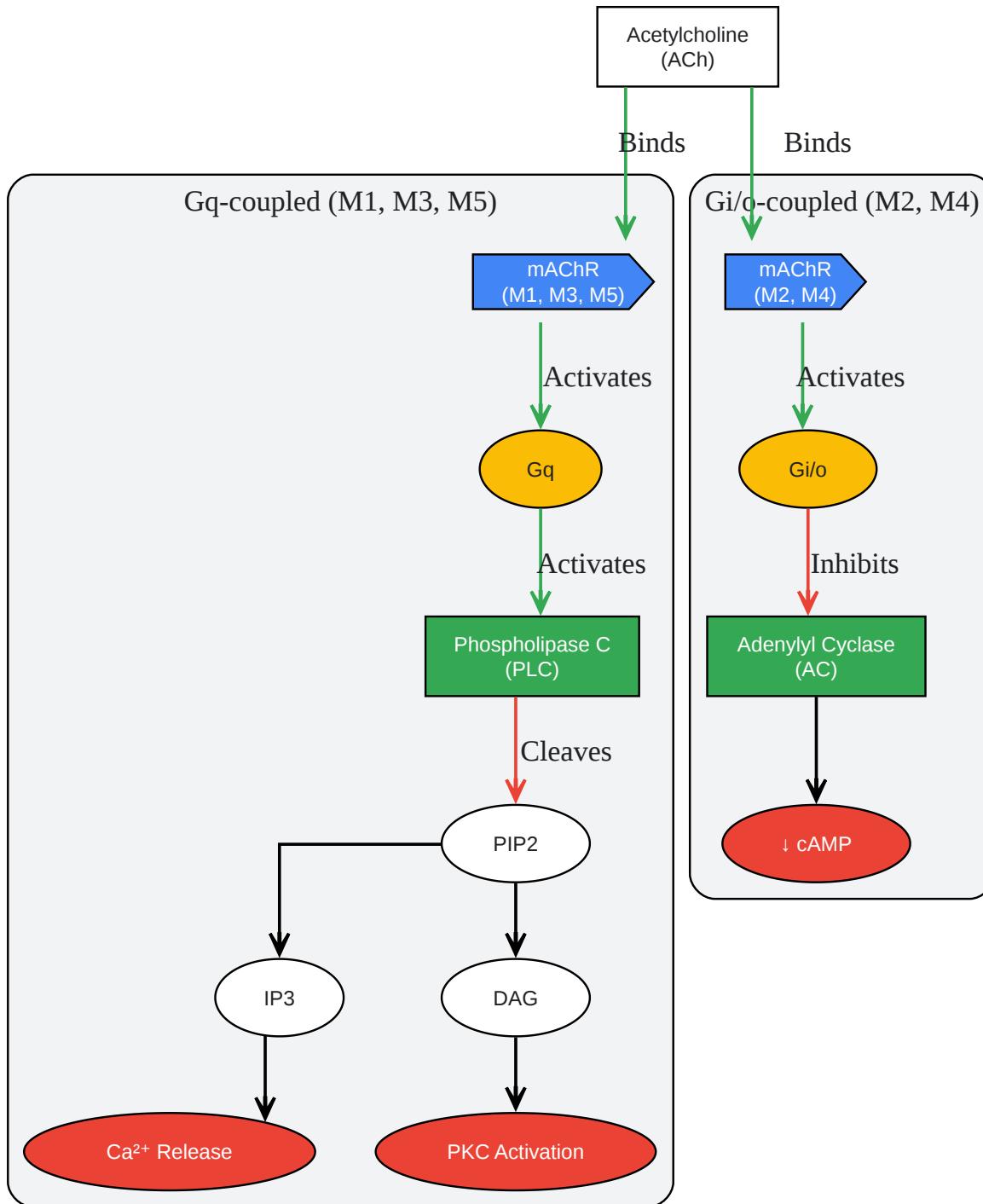
Nicotinic Acetylcholine Receptor Signaling Pathway.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5).

- M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4][5]

- M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][5]



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Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

Determination of Acetylcholinesterase Inhibitory Activity (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[\[6\]](#)[\[7\]](#)[\[8\]](#)

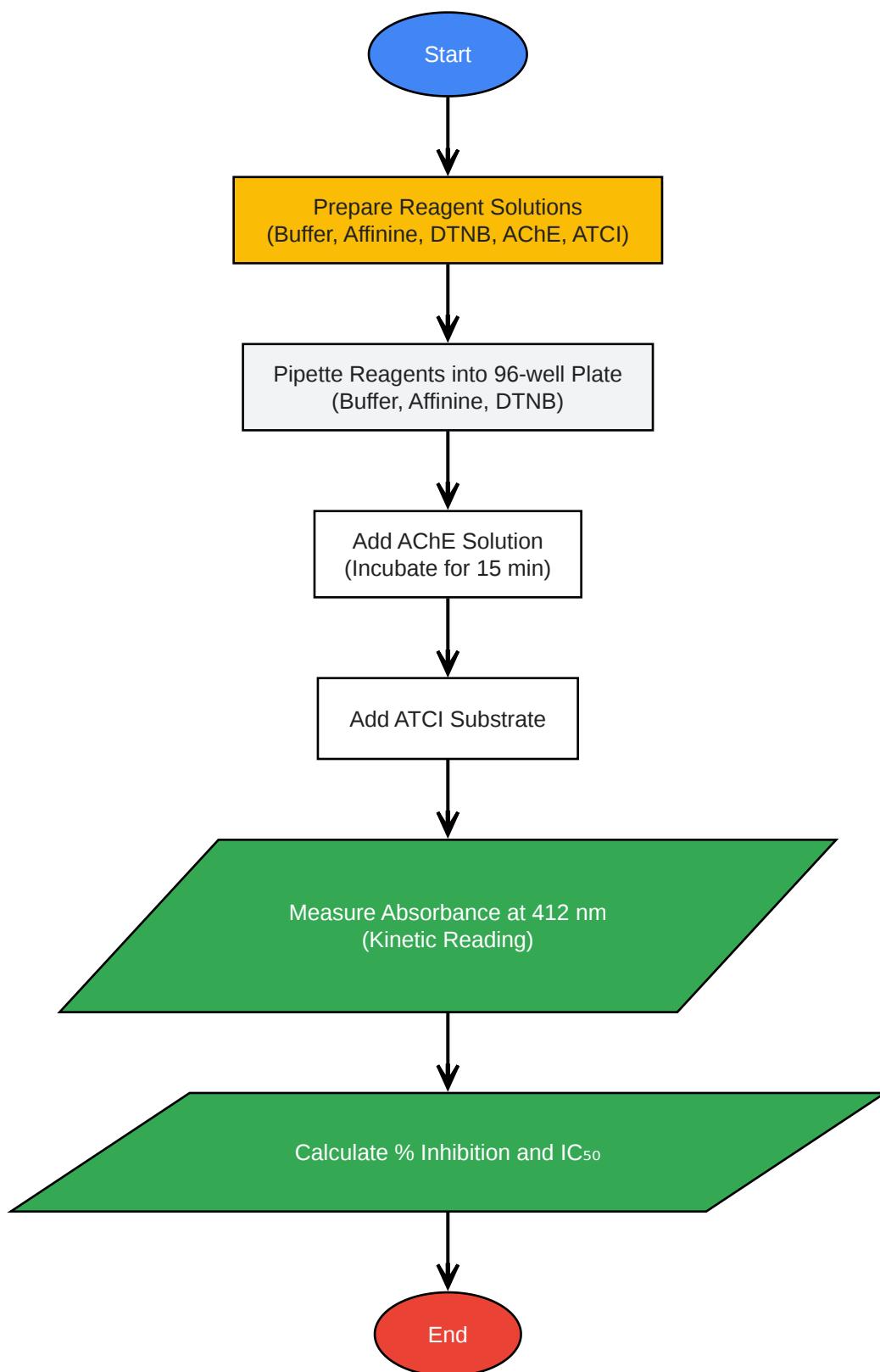
Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (0.1 M, pH 8.0)
- **Affinine** (or test compound) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Reagent Solutions:
 - Prepare a stock solution of ATCI in phosphate buffer.
 - Prepare a stock solution of DTNB in phosphate buffer.
 - Prepare a stock solution of AChE in phosphate buffer.
 - Prepare serial dilutions of **Affinine** in phosphate buffer.

- Assay in 96-Well Plate:
 - To each well, add 140 μ L of phosphate buffer (pH 8.0).
 - Add 20 μ L of the **Affinine** solution at different concentrations (or solvent for control).
 - Add 20 μ L of DTNB solution.
 - Add 10 μ L of AChE solution to initiate the reaction, except for the blank wells (add 10 μ L of buffer instead).
 - Incubate the plate at 25°C for 15 minutes.
 - Add 10 μ L of ATCl solution to all wells.
- Measurement:
 - Immediately measure the absorbance at 412 nm using a microplate reader every minute for 5-10 minutes.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute).
 - The percentage of inhibition is calculated using the following formula: % Inhibition = $[(\text{Control Rate} - \text{Sample Rate}) / \text{Control Rate}] \times 100$
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Workflow for the Ellman's Method.

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol is based on the widely used DPPH assay to evaluate the free radical scavenging capacity of a compound.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

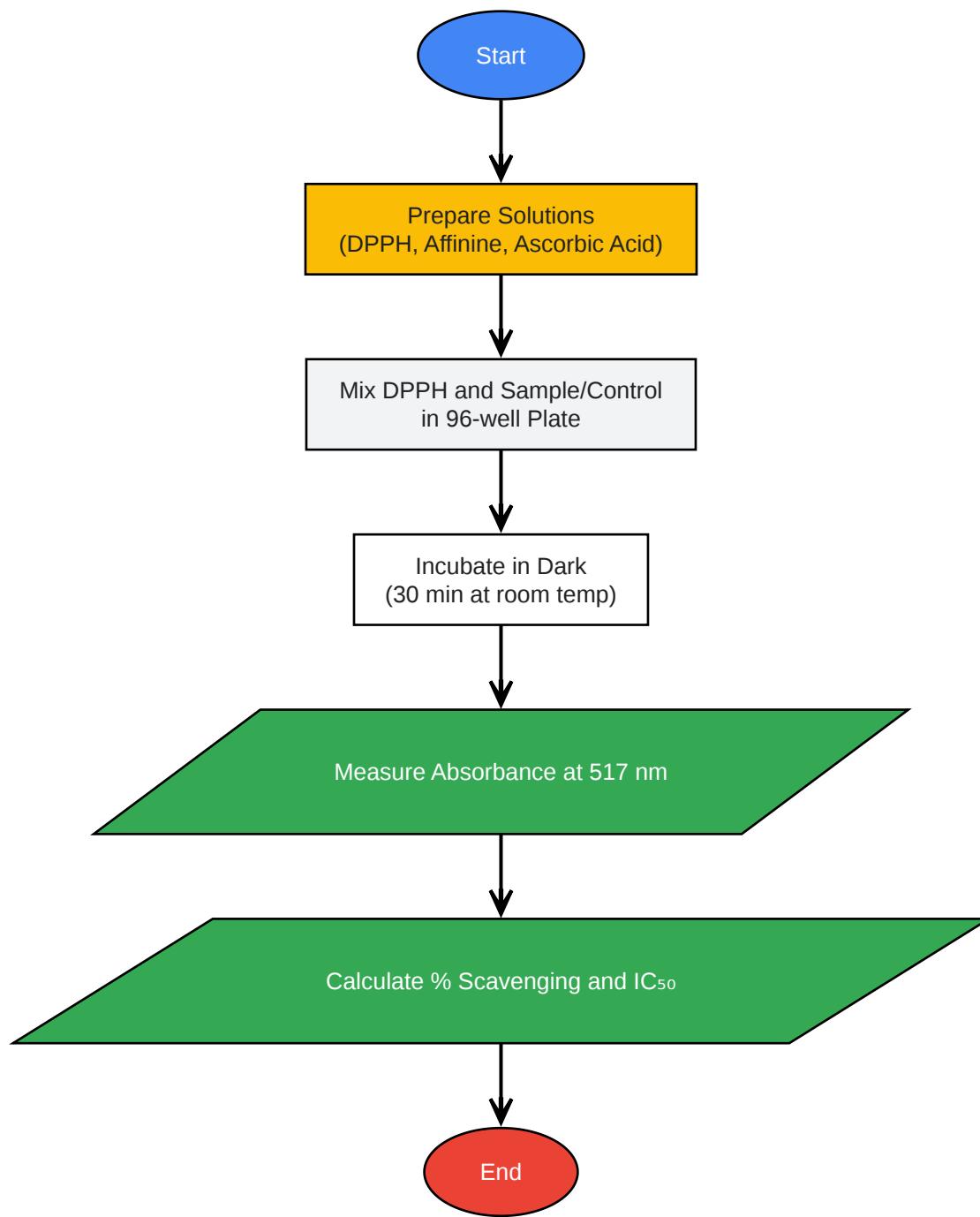
Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or ethanol
- **Affinine** (or test compound)
- Ascorbic acid (as a positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Solutions:
 - Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
 - Prepare a stock solution of **Affinine** in methanol or ethanol.
 - Prepare a stock solution of ascorbic acid in methanol or ethanol.
 - Prepare serial dilutions of **Affinine** and ascorbic acid.
- Assay in 96-Well Plate:
 - To each well, add 100 µL of the DPPH solution.
 - Add 100 µL of the **Affinine** dilutions to the sample wells.

- Add 100 µL of the ascorbic acid dilutions to the positive control wells.
- Add 100 µL of the solvent to the control well (for 0% scavenging).
- Incubation and Measurement:
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
 - The IC₅₀ value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.



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Workflow for the DPPH Radical Scavenging Assay.

Conclusion

Affinine presents as a promising natural compound with potential therapeutic applications, particularly in the context of neurodegenerative diseases where cholinergic dysfunction and

oxidative stress are implicated. Its inhibitory effects on acetylcholinesterase and its antioxidant capacity warrant further investigation. The detailed information on its properties, mechanism of action, and experimental protocols provided in this guide serves as a valuable resource for researchers and drug development professionals to advance the study of this intriguing monoterpenoid indole alkaloid. Future research should focus on obtaining bioactivity data for purified **Affinine** and elucidating its effects in more complex biological systems.

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